



# Application Notes and Protocols: Hsd17B13-IN-9 in Organoid Models of Liver Disease

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Compound of Interest		
Compound Name:	Hsd17B13-IN-67	
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## Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Upregulation of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), where it is implicated in the progression of steatosis.[1][2] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD and alcoholic liver disease.[3][4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for liver diseases.[6]

Hsd17B13-IN-9 is a potent inhibitor of HSD17B13 with a reported half-maximal inhibitory concentration (IC50) of  $0.01~\mu$ M.[7] This document provides detailed protocols for the application of Hsd17B13-IN-9 in human liver organoid models of NAFLD and liver fibrosis. Liver organoids offer a physiologically relevant, three-dimensional in vitro system to study disease mechanisms and evaluate therapeutic candidates.

## **HSD17B13 Signaling and Pathophysiological Role**

HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[1] Once expressed, HSD17B13 localizes to the surface of lipid droplets within hepatocytes.[1][3] Its enzymatic activity is thought to be involved in lipid metabolism, and its overexpression leads to

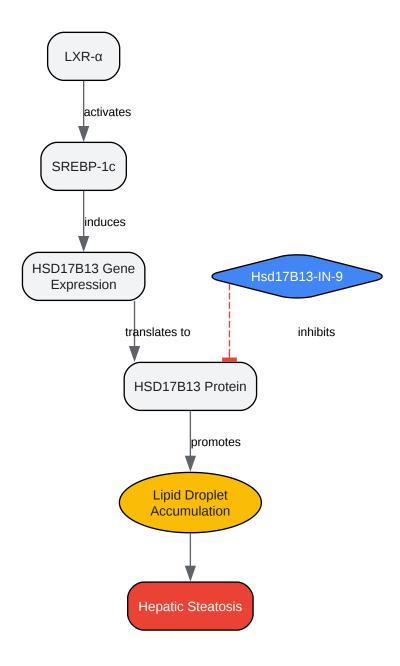




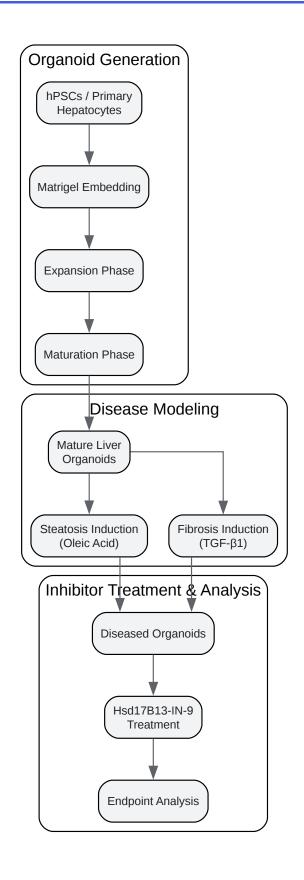


an increase in the number and size of lipid droplets, contributing to hepatic steatosis.[1] By inhibiting HSD17B13, it is hypothesized that the progression from simple steatosis to more severe forms of liver disease, such as non-alcoholic steatohepatitis (NASH) and fibrosis, can be attenuated.









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